molecular formula C22H22N2O B5729321 3-(dimethylamino)-N-(diphenylmethyl)benzamide

3-(dimethylamino)-N-(diphenylmethyl)benzamide

Cat. No.: B5729321
M. Wt: 330.4 g/mol
InChI Key: KQCYGVUXUDXVEO-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(diphenylmethyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with dimethylamino and diphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(diphenylmethyl)benzamide typically involves the reaction of benzoyl chloride with dimethylamine and diphenylmethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

    Formation of Benzamide Core: Benzoyl chloride reacts with dimethylamine to form N,N-dimethylbenzamide.

    Substitution Reaction: The N,N-dimethylbenzamide is then reacted with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(diphenylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

3-(dimethylamino)-N-(diphenylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(diphenylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzamide: Lacks the diphenylmethyl group, making it less complex and potentially less bioactive.

    Diphenylmethanol: Contains the diphenylmethyl group but lacks the amide functionality.

    Benzoyl chloride: A precursor in the synthesis of 3-(dimethylamino)-N-(diphenylmethyl)benzamide.

Uniqueness

This compound is unique due to the presence of both dimethylamino and diphenylmethyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-benzhydryl-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-24(2)20-15-9-14-19(16-20)22(25)23-21(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-16,21H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCYGVUXUDXVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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